molecular formula C17H27BO3 B2439157 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane CAS No. 2490666-19-6

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2439157
CAS No.: 2490666-19-6
M. Wt: 290.21
InChI Key: KWHRZZINNARAAO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a pentyloxyphenyl group. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate phenol derivative. One common method includes the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, such as 4,4.5.5-Tetramethyl-1,3,2-dioxaborolane, is reacted with a halogenated phenol derivative in the presence of a base like potassium carbonate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with pentyloxyphenyl halide under suitable conditions, often using a palladium catalyst to facilitate the coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly in the development of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in cross-coupling reactions or interacting with biomolecules in drug delivery.

Comparison with Similar Compounds

Similar Compounds

    4,4.5.5-Tetramethyl-2-phenyl-1.3.2-dioxaborolane: Lacks the pentyloxy group, making it less hydrophobic.

    4,4.5.5-Tetramethyl-2-(3-methoxyphenyl)-1.3.2-dioxaborolane: Contains a methoxy group instead of a pentyloxy group, affecting its reactivity and solubility.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the pentyloxy group, which enhances its hydrophobicity and potentially its interaction with organic solvents and biomolecules. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-pentoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h9-11,13H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHRZZINNARAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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